Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride
Description
Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride is a piperidine-containing ester derivative with a methoxypropanoate backbone. Structurally, it combines a piperidinylmethoxy group (a six-membered nitrogen-containing heterocycle) with a methyl ester moiety. This compound is likely synthesized via nucleophilic substitution or coupling reactions, similar to methods observed in related compounds (e.g., ethyl 3-(4-piperidyl)propanoate synthesis involving tert-butoxycarbonyl protection and subsequent deprotection steps ). The hydrochloride salt form enhances stability and solubility, a common feature in pharmacologically active intermediates .
Properties
IUPAC Name |
methyl 3-(piperidin-3-ylmethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)4-6-14-8-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVWTYUBIVGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride typically involves the reaction of 3-piperidinemethanol with methyl acrylate in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology
- The compound acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prevalent.
- Case Study : In vitro studies demonstrated that methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride significantly increased acetylcholine levels in synaptic clefts, suggesting potential therapeutic benefits for cognitive disorders.
-
Drug Development
- It serves as a building block for synthesizing new pharmacological agents due to its piperidine structure. High-throughput screening methods are employed to evaluate the biological activity of its derivatives against various targets.
- Outcomes : Identified potential drug candidates with desired activity profiles through biochemical assays and preclinical studies.
Organic Synthesis Applications
-
Intermediate in Synthesis
- This compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly those containing piperidine moieties. Nucleophilic substitution reactions often employ this compound as an electrophile.
- Synthetic Pathway :
- The synthesis typically involves several steps, including the formation of the piperidine ring and subsequent functionalization to achieve desired properties.
-
Peptide Mimetic Synthesis
- The compound's structure is leveraged in synthesizing peptide mimetics, aiming to enhance the stability and bioactivity of peptide-based drugs. This involves coupling reactions with amino acids or peptides, requiring protection and deprotection steps.
Biochemical Studies
-
Pharmacokinetics and Metabolism
- In vivo and in vitro studies assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives. These studies yield critical data on half-life, bioavailability, and metabolic pathways essential for drug design.
- Results : Data from these studies inform safety assessments and therapeutic efficacy.
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Interactions with Biological Targets
- The compound interacts significantly with muscarinic receptors in the nervous system, enhancing cholinergic signaling. Research focuses on its effects on various neurotransmitter systems to provide insights into its broader pharmacological profile.
Summary of Applications
| Application Area | Description | Methods Used |
|---|---|---|
| Neuropharmacology | Enhancing cholinergic transmission; potential treatment for Alzheimer's | In vitro assays measuring acetylcholine levels |
| Drug Development | Building block for new pharmacological agents | High-throughput screening; biochemical assays |
| Organic Synthesis | Intermediate for complex organic molecules | Nucleophilic substitution reactions |
| Peptide Mimetic Synthesis | Enhancing stability and bioactivity of peptide-based drugs | Coupling reactions with amino acids |
| Biochemical Studies | Assessing ADME profiles and metabolic pathways | In vivo and in vitro pharmacokinetic studies |
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: It can interact with neurotransmitter receptors, influencing their activity.
Modulate pathways: It affects signaling pathways related to neurotransmission and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs, highlighting differences in substituents, molecular weights, and synthetic yields:
*Hypothetical data for the target compound, inferred from structural analogs.
Key Observations:
- Backbone Variations: The target compound’s piperidinylmethoxy group distinguishes it from analogs with pyrimidinyl (e.g., ) or substituted phenyl groups (e.g., ).
- Substituent Effects: Amino-substituted analogs (e.g., ) exhibit higher polarity due to the −NH₂ group, whereas methoxy/trifluoromethyl groups (e.g., ) enhance lipophilicity.
Biological Activity
Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride is a compound of significant interest in pharmacological research, particularly due to its interactions with the central nervous system and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative conditions such as Alzheimer’s disease , where cholinergic deficits are prevalent.
Interaction with Muscarinic Receptors
Additionally, this compound exhibits significant interaction with muscarinic receptors , which are pivotal in various neurological functions. Activation of these receptors can influence cell proliferation and resistance to apoptosis, making this compound a candidate for further exploration in cognitive disorders and certain cancers .
Pharmacokinetics
Pharmacokinetic studies involving this compound focus on its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the compound has favorable bioavailability and a manageable half-life, which are crucial for its development as a therapeutic agent.
| Parameter | Value |
|---|---|
| Half-life | Varies by study |
| Bioavailability | High |
| Metabolic pathways | Primarily hepatic |
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis, providing a potential avenue for treating neurodegenerative diseases.
- Cholinergic Enhancement : Animal models have shown that administration of this compound leads to improved cognitive function, correlating with increased acetylcholine levels .
- Comparative Studies : Other compounds with similar structures were analyzed to evaluate their biological activities. For instance, methyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride exhibited enhanced bioavailability due to the ethoxy group, suggesting structural modifications can significantly impact pharmacological properties.
Structural Comparisons
The following table summarizes compounds structurally related to this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate HCl | Similar piperidine structure | Enhanced bioavailability due to ethoxy group |
| Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate HCl | Ethyl instead of methyl group | Potentially different pharmacokinetics |
| Methyl 3-(piperidin-4-yl)propanoate | Different piperidine substitution | Variability in biological activity |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for Methyl 3-(3-piperidinylmethoxy)propanoate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a piperidine derivative and a methyl propanoate intermediate. For example, intermediates like (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 851785-21-2) are synthesized via coupling reactions under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) . Optimization includes controlling temperature (0–5°C for sensitive intermediates) and using inert atmospheres (N₂/Ar) to prevent hydrolysis. Yield improvements (70–85%) are achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is structural confirmation performed for this compound, and what spectroscopic markers are critical?
- Methodology :
- NMR : Key peaks include the piperidine N–H proton (δ 1.5–2.5 ppm, multiplet) and methoxy group (δ 3.3–3.7 ppm, singlet). Aromatic protons (if present) appear at δ 6.8–7.2 ppm .
- IR : Ester carbonyl (C=O) at ~1730 cm⁻¹ and ammonium chloride (N⁺–H) at 2500–3000 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., 273.2 g/mol for dihydrochloride derivatives) .
Q. What purity standards and analytical methods are recommended for quality control?
- Methodology : HPLC with UV detection (λ = 210–254 nm) using C18 columns and mobile phases like acetonitrile/0.1% TFA in water. Purity ≥95% is validated via peak area normalization. Pharmacopeial guidelines (e.g., USP) recommend resolution ≥2.0 between the main peak and impurities .
Advanced Research Questions
Q. How can stereochemical purity of the piperidine moiety be assessed, and what challenges arise in resolving tautomers?
- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents resolves enantiomers. Tautomeric mixtures (e.g., enol-oxo forms) are characterized via variable-temperature NMR (VT-NMR) or X-ray crystallography. For example, 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride shows tautomerism resolved at 161–165°C .
Q. What in vitro assays are suitable for evaluating bioactivity, such as enzyme inhibition or receptor binding?
- Methodology :
- Enzyme Inhibition : For acetylcholinesterase (AChE) inhibition, use Ellman’s assay with IC₅₀ determination (e.g., 0.383 μM for BChE inhibitors). Incubate compounds with enzyme/substrate (acetylthiocholine) and measure thiol product at 412 nm .
- Receptor Binding : Radioligand assays (e.g., [³H]paroxetine for serotonin transporters) require competitive binding studies at varying concentrations (1 nM–10 μM) .
Q. How do structural modifications (e.g., substituents on piperidine) impact pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Derivatives with polar groups (e.g., –OH, –NH₂) show improved aqueous solubility (e.g., 4 mg/mL in water for methyl esters) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
Contradictions and Resolutions
- Storage Conditions : recommends room temperature storage, while suggests 2–8°C for similar compounds. Resolution : Stability studies (e.g., 1-month accelerated testing at 40°C/75% RH) determine optimal storage. Hydrochloride salts are generally hygroscopic; desiccants are advised .
- Toxicity Classification : lists H302 (oral toxicity), but no occupational exposure limits are defined. Resolution : Adopt ALARA (As Low As Reasonably Achievable) principles with PPE (gloves, goggles) and fume hoods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
